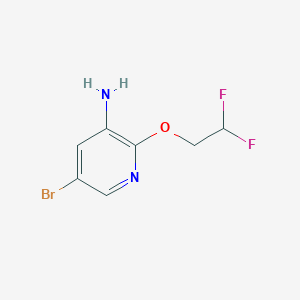

5-Bromo-2-(2,2-difluoroethoxy)pyridin-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Bromo-2-(2,2-difluoroethoxy)pyridin-3-amine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 5th position, a difluoroethoxy group at the 2nd position, and an amine group at the 3rd position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(2,2-difluoroethoxy)pyridin-3-amine typically involves multiple steps. One common method includes the bromination of 2-(2,2-difluoroethoxy)pyridine followed by the introduction of an amine group at the 3rd position. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions

5-Bromo-2-(2,2-difluoroethoxy)pyridin-3-amine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for nucleophilic substitution, and oxidizing or reducing agents for redox reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce biaryl compounds, while substitution reactions can yield various substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Therapeutic Potential

The compound is being investigated for its therapeutic potential, particularly in the development of new drugs targeting various diseases. Its structural characteristics allow it to interact effectively with biological targets, such as enzymes and receptors.

- Antiviral and Antimicrobial Activity : Research indicates that compounds similar to 5-Bromo-2-(2,2-difluoroethoxy)pyridin-3-amine exhibit antiviral and antimicrobial properties. These properties make it a candidate for further investigation in treating infections caused by viruses and bacteria .

- Kinase Inhibition : The compound has been explored as a potential inhibitor of specific kinases involved in cancer progression. For example, it has been noted for its ability to inhibit B-Raf and C-Raf kinases, which are associated with certain cancers like melanoma and colorectal cancer .

Agricultural Applications

Pesticidal Activity

this compound has shown promise as a pesticide. It demonstrates significant activity against various pests and pathogens, particularly nematodes and fungi.

- Mechanism of Action : The compound disrupts biological processes in target organisms by interfering with metabolic pathways or inhibiting growth, making it useful in crop protection strategies .

Herbicidal Properties

The compound also exhibits herbicidal properties. It can be formulated with other active ingredients to enhance efficacy against a broader spectrum of weeds, thereby improving crop yields while minimizing harm to crops .

Organic Synthesis Applications

This compound serves as a valuable building block in organic chemistry. Its unique structure allows for the synthesis of more complex organic molecules.

- Synthesis Pathway : The typical synthesis involves bromination of 2-(2,2-difluoroethoxy)pyridine under controlled conditions to ensure selective bromination at the 5-position of the pyridine ring .

Case Studies

- Antiviral Research : A study demonstrated that derivatives of this compound exhibited significant antiviral activity against specific viral strains. This was attributed to its ability to inhibit viral replication through interaction with viral enzymes .

- Agricultural Field Trials : Field trials showed that formulations containing this compound effectively reduced pest populations while promoting healthy crop growth. The results indicated a marked improvement in yield compared to untreated controls .

- Pharmacological Studies : In vitro studies on kinase inhibition revealed that this compound significantly inhibited B-Raf activity, suggesting its potential as a therapeutic agent for treating B-Raf mutant cancers .

Mecanismo De Acción

The mechanism of action of 5-Bromo-2-(2,2-difluoroethoxy)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other biomolecules, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparación Con Compuestos Similares

Similar Compounds

- 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine

- 5-Bromo-2-fluoropyridine

- 5-Bromo-2-chloropyridine

Uniqueness

Compared to similar compounds, 5-Bromo-2-(2,2-difluoroethoxy)pyridin-3-amine offers unique properties due to the presence of the difluoroethoxy group. This group can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific research and industrial applications.

Actividad Biológica

5-Bromo-2-(2,2-difluoroethoxy)pyridin-3-amine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound's unique structure, featuring a bromine atom and a difluoroethoxy group, suggests possible interactions with various biological targets, including enzymes and receptors involved in critical cellular processes.

Chemical Structure and Properties

The molecular formula of this compound is C8H8BrF2N. Its structure can be represented as follows:

This compound is characterized by:

- A bromine atom at the 5-position of the pyridine ring.

- A difluoroethoxy substituent at the 2-position.

- An amino group at the 3-position.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an anticancer agent and a modulator of enzymatic activity.

Anticancer Activity

Recent studies have demonstrated that similar pyridine derivatives exhibit significant anticancer properties. For instance, compounds with structural similarities have shown to inhibit cell proliferation in various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values in the micromolar range. The mechanism often involves the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Table 1: Anticancer Activity of Pyridine Derivatives

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 2.93 | Caspase activation |

| Compound B | A549 | 0.503 | Bcl-2 modulation |

| 5-Bromo... | TBD | TBD | TBD |

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Similar compounds have been shown to interact with kinases and other enzymes critical for cell signaling pathways. For example, pyridine derivatives have been reported to inhibit ribonucleotide reductase, thereby blocking DNA synthesis . This suggests that this compound may also exhibit similar inhibitory effects.

Case Studies

-

In Vitro Studies : In vitro assays have indicated that pyridine derivatives can modulate key signaling pathways involved in cancer progression. For instance, a study investigating a related compound showed significant inhibition of Aurora kinase activity, which is crucial for mitotic regulation .

- Findings : The compound induced apoptosis in treated cells by increasing the Bax/Bcl-2 ratio and activating caspase pathways.

- Molecular Docking Studies : Computational studies have suggested that the binding affinity of such compounds to target proteins correlates with their biological activity. Molecular docking simulations indicated favorable interactions between these compounds and active sites of kinases involved in cancer signaling pathways .

Propiedades

IUPAC Name |

5-bromo-2-(2,2-difluoroethoxy)pyridin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrF2N2O/c8-4-1-5(11)7(12-2-4)13-3-6(9)10/h1-2,6H,3,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UATBKJGEFSBFNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)OCC(F)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrF2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.